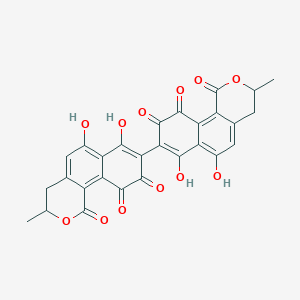
Dexadreson; Dexagel; Dexagro; Dexamethasone 21-(disodium phosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dexadreson, Dexagel, Dexagro, and Dexamethasone 21-(disodium phosphate) are various formulations of dexamethasone, a synthetic adrenal glucocorticoid with potent anti-inflammatory activity. Dexamethasone is widely used in the treatment of various inflammatory and autoimmune conditions, as well as in veterinary medicine for managing acute inflammation and allergic reactions .
准备方法
Synthetic Routes and Reaction Conditions
Dexamethasone 21-(disodium phosphate) is synthesized through a series of chemical reactions starting from prednisolone. The key steps involve fluorination, hydroxylation, and phosphorylation. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired modifications on the steroid backbone .
Industrial Production Methods
Industrial production of dexamethasone 21-(disodium phosphate) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is often formulated into various dosage forms such as injectable solutions, tablets, and topical preparations .
化学反应分析
Types of Reactions
Dexamethasone 21-(disodium phosphate) undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include modified steroid derivatives with altered functional groups, which can exhibit different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
科学研究应用
Dexamethasone 21-(disodium phosphate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including apoptosis and gene expression.
Medicine: Extensively used in clinical research for treating inflammatory and autoimmune diseases, as well as in cancer therapy to manage side effects.
Industry: Utilized in the development of pharmaceutical formulations and veterinary products
作用机制
Dexamethasone 21-(disodium phosphate) exerts its effects by binding to specific nuclear steroid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation. The compound also interferes with NF-kB activation and apoptotic pathways, contributing to its anti-inflammatory and immunosuppressive properties .
相似化合物的比较
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but less potent than dexamethasone.
Hydrocortisone: Another corticosteroid used for its anti-inflammatory effects, but with a shorter duration of action.
Betamethasone: A synthetic glucocorticoid similar to dexamethasone, often used in dermatological applications.
Uniqueness
Dexamethasone 21-(disodium phosphate) is unique due to its high potency, long duration of action, and ability to be formulated into various dosage forms. Its strong anti-inflammatory and immunosuppressive effects make it a valuable compound in both human and veterinary medicine .
属性
分子式 |
C22H28FNa2O8P |
|---|---|
分子量 |
516.4 g/mol |
IUPAC 名称 |
disodium;[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12?,15?,16?,17?,19-,20-,21-,22-;;/m0../s1 |
InChI 键 |
PLCQGRYPOISRTQ-ITNNUACLSA-L |
手性 SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
规范 SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


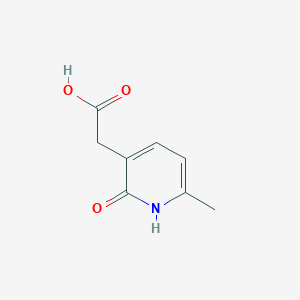
![(2S)-2-(Diethoxyphosphoryl)-2-methyl-3-((((3-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)propyl)carbamoyl)oxy)methyl)-3,4-dihydro-2H-pyrrole 1-oxide](/img/structure/B14803937.png)
![[(4-Isopropoxy-3-thienyl)methyl]amine](/img/structure/B14803943.png)
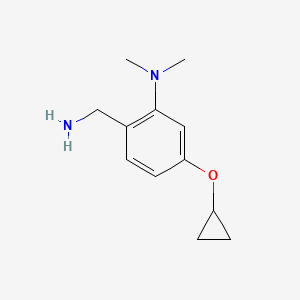
![Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14803957.png)
![2-(2,4-dibromophenoxy)-N'-[(2E)-4-methylpentan-2-ylidene]acetohydrazide](/img/structure/B14803959.png)
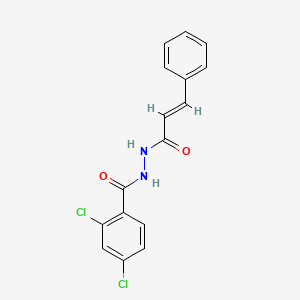
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline](/img/structure/B14803970.png)
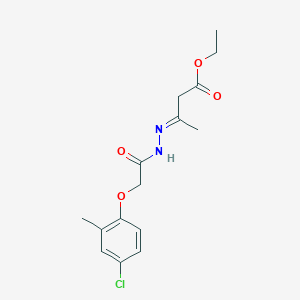


![5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid](/img/structure/B14804004.png)
![N-benzyl-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14804020.png)
